3-Oxoindan-1-carbonyl chloride
Description
3-Oxoindan-1-carbonyl chloride (hypothetical structure inferred from nomenclature) is a reactive organic compound characterized by an indanone backbone (a fused bicyclic system with a ketone group at position 3) and a carbonyl chloride functional group at position 1. Such compounds are typically employed as intermediates in organic synthesis, enabling the introduction of acyl groups or participation in nucleophilic substitution reactions.
Properties
Molecular Formula |
C10H7ClO2 |
|---|---|
Molecular Weight |
194.61 g/mol |
IUPAC Name |
3-oxo-1,2-dihydroindene-1-carbonyl chloride |
InChI |
InChI=1S/C10H7ClO2/c11-10(13)8-5-9(12)7-4-2-1-3-6(7)8/h1-4,8H,5H2 |
InChI Key |
UABLMMNFDCFQGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=CC=CC=C2C1=O)C(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Carbonyl Chloride Derivatives
3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl Chloride (CAS 41762-76-9)
- Structure: Contains an imidazolidinone ring (2-oxoimidazolidine) with a methylsulfonyl group and a reactive carbonyl chloride .
- Reactivity : The carbonyl chloride group facilitates nucleophilic acyl substitution, making it valuable in pharmaceutical and agrochemical synthesis .
- Applications : Used as a high-purity intermediate for advanced organic reactions, such as derivatization in multi-step syntheses .
- Safety : Requires stringent handling due to the corrosive and toxic nature of carbonyl chlorides .
Comparison :
- Functional Group: Both compounds feature a reactive carbonyl chloride, but 3-Oxoindan-1-carbonyl chloride incorporates an indanone moiety, whereas the imidazolidinone derivative includes a sulfonyl group.
- Synthetic Utility : While 3-(Methylsulfonyl)-2-oxoimidazolidine-1-carbonyl chloride is tailored for heterocyclic derivatization, 3-Oxoindan-1-carbonyl chloride’s bicyclic structure may favor applications in polycyclic or aromatic systems.
Chlorinated Aromatic Compounds
3-Chlorobenzaldehyde (CAS 587-04-2)
- Structure : Aromatic aldehyde with a chlorine substituent at position 3 .
- Reactivity : The aldehyde group undergoes condensation or oxidation reactions, while the chlorine substituent influences electronic properties.
- Applications : Primarily used as a precursor in dyes, fragrances, and pharmaceuticals .
Comparison :
- Functional Groups : 3-Chlorobenzaldehyde lacks the carbonyl chloride and ketone functionalities of 3-Oxoindan-1-carbonyl chloride. Its reactivity is dominated by the aldehyde group, whereas the latter’s acyl chloride enables direct acylation.
- Structural Complexity : 3-Oxoindan-1-carbonyl chloride’s fused bicyclic system offers steric and electronic differences compared to the planar aromatic aldehyde.
Anthocyanin-Derived Chlorides
Cyanidin-3-O-glucoside Chloride (CAS 7084-24-4) and Peonidin-3-O-glucoside Chloride (CAS 6906-39-4)
- Structure : Glycosylated anthocyanins with chloride counterions .
- Reactivity : Chloride acts as an ionic counterion rather than a reactive functional group. These compounds exhibit pH-dependent color changes and antioxidant properties.
- Applications : Used in pharmacological research, supplements, and cosmetics .
Comparison :
- Chloride Role: In anthocyanins, chloride is non-reactive, serving as a counterion. In contrast, 3-Oxoindan-1-carbonyl chloride’s chloride is part of a reactive acyl chloride group.
- Biological Relevance : Anthocyanins are natural pigments with health benefits, while 3-Oxoindan-1-carbonyl chloride is a synthetic intermediate.
Heterocyclic Carboxylic Acid Derivatives
1-Methyl-5-oxopyrrolidine-3-carboxylic Acid (CAS 42346-68-9)
- Structure : Pyrrolidone ring with a carboxylic acid and methyl group .
- Reactivity : The carboxylic acid participates in salt formation or esterification, contrasting with acyl chloride reactivity.
- Applications: Potential intermediate in peptide or heterocyclic synthesis .
Comparison :
- Acidity vs. Reactivity : The carboxylic acid is less electrophilic than a carbonyl chloride, limiting its direct use in acylation.
- Structural Motifs : Both compounds feature ketone groups, but the pyrrolidone ring lacks the fused bicyclic system of 3-Oxoindan-1-carbonyl chloride.
Q & A
Q. What are the standard synthetic routes for preparing 3-Oxoindan-1-carbonyl chloride in laboratory settings?
- Methodological Answer : The compound is typically synthesized via chlorination of 3-Oxoindan-1-carboxylic acid. Common reagents include:
- Thionyl chloride (SOCl₂) : Reacted under anhydrous conditions at 60–80°C for 4–6 hours, with removal of HCl gas to drive the reaction .
- Oxalyl chloride ((COCl)₂) : Used in dichloromethane at 0–25°C, often with catalytic dimethylformamide (DMF) to enhance reactivity .
- Phosgene (COCl₂) : Requires strict safety protocols (e.g., closed systems, scrubbers) due to high toxicity .
Purification : Distillation under reduced pressure or recrystallization from dry hexane. Yield optimization depends on stoichiometric control of the chlorinating agent and moisture exclusion .
Q. Which spectroscopic techniques are most effective for characterizing 3-Oxoindan-1-carbonyl chloride?
- Methodological Answer :
- Infrared Spectroscopy (IR) : The carbonyl chloride (C=O) stretch appears at 1770–1820 cm⁻¹, while the ketone (C=O) in the oxoindan moiety absorbs at 1680–1720 cm⁻¹ .
- NMR Spectroscopy :
- ¹H NMR : Aromatic protons in the indan ring appear as multiplet signals at δ 7.2–8.1 ppm. The α-proton to the carbonyl chloride is deshielded (δ 3.5–4.2 ppm) .
- ¹³C NMR : The carbonyl chloride carbon resonates at δ 165–175 ppm, distinct from the ketone carbon (δ 195–210 ppm) .
- Mass Spectrometry (MS) : Molecular ion [M]⁺ is observed at m/z corresponding to C₁₀H₇ClO₂ (e.g., 194.01 for the base structure) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields when using different Lewis acid catalysts in Friedel-Crafts acylations involving 3-Oxoindan-1-carbonyl chloride?
- Methodological Answer : Discrepancies often arise from catalyst selectivity, solvent polarity, or moisture content. A systematic approach includes:
- Design of Experiments (DoE) : Vary catalysts (AlCl₃, FeCl₃, BF₃·Et₂O) and solvents (CH₂Cl₂, nitrobenzene) to identify optimal conditions .
- Byproduct Analysis : Use GC-MS to detect side products (e.g., diaryl ketones from over-acylation) .
- Kinetic Studies : Monitor reaction progress via in-situ IR to determine rate-limiting steps .
Example Data Table :
| Catalyst | Solvent | Temp (°C) | Yield (%) | Byproducts Detected |
|---|---|---|---|---|
| AlCl₃ | CH₂Cl₂ | 25 | 78 | Trace diaryl ketone |
| FeCl₃ | Nitrobenzene | 40 | 65 | Chlorinated aromatics |
| BF₃·Et₂O | Toluene | 0 | 52 | None |
Q. What strategies mitigate thermal decomposition during storage of 3-Oxoindan-1-carbonyl chloride?
- Methodological Answer : The compound is prone to hydrolysis and thermal degradation. Stabilization methods include:
- Storage Conditions : Under inert gas (Ar/N₂) at –20°C in amber glass to limit light/ moisture exposure .
- Additives : Addition of stabilizers like 1% hydroquinone inhibits radical-mediated decomposition .
- Thermal Analysis : Use DSC to assess decomposition onset temperatures. For example, DSC thermograms show decomposition begins at 85°C under nitrogen .
Q. How can computational chemistry predict reactivity trends of 3-Oxoindan-1-carbonyl chloride in nucleophilic acyl substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution:
- Electrophilicity : The carbonyl carbon’s partial positive charge (+0.45 e) correlates with reactivity toward amines/alcohols .
- Solvent Effects : Polar aprotic solvents (DMF, THF) lower activation barriers by stabilizing transition states .
- Validation : Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) .
Data Contradiction Analysis
Q. Why do literature reports vary on the optimal molar ratio of thionyl chloride to carboxylic acid for synthesizing 3-Oxoindan-1-carbonyl chloride?
- Methodological Answer : Variations arise from differences in:
- Substrate Purity : Impurities in the carboxylic acid (e.g., residual water) necessitate excess SOCl₂ (2.5–3.0 equiv vs. theoretical 1.0 equiv) .
- Reaction Scale : Small-scale reactions (<10 mmol) require higher excess to compensate for reagent loss, while industrial methods use precise stoichiometry .
- Byproduct Trapping : Use of molecular sieves or anhydrous MgSO₄ during workup reduces HCl interference, improving yield consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
